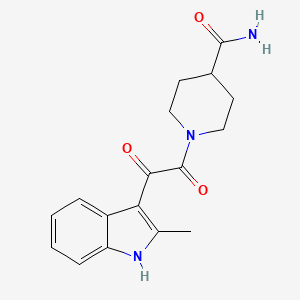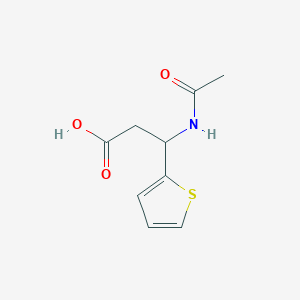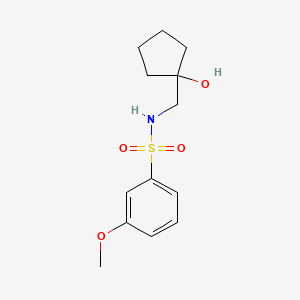![molecular formula C16H21Cl2FN4O B2973352 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride CAS No. 2418728-05-7](/img/structure/B2973352.png)
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also contains a fluorophenyl group, which is a phenyl group substituted with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s not possible to provide a detailed analysis of its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Unfortunately, without specific experimental data for this compound, it’s not possible to provide a detailed analysis of its physical and chemical properties .Applications De Recherche Scientifique
Unnatural Amino Acid Derivative
This compound acts as an unnatural amino acid derivative. In this capacity, it can be used to study protein structure and function by incorporating it into proteins in place of natural amino acids. This can help in understanding protein folding, stability, and interactions .
Antifibrinolytic Agent
As a type 2 antifibrinolytic agent, EN300-26862995 has potential applications in medical research, particularly in the study of blood clotting disorders. It could be used to develop treatments for conditions where excessive bleeding is a risk .
Antioxidant Activity
The compound has shown promise in antioxidant activity assays. It could be used to scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. Research in this area could lead to the development of new antioxidant therapies .
Antibacterial Activity
EN300-26862995 has been found to exhibit antibacterial activity. This makes it a candidate for the development of new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern. It could be tested against a range of gram-positive and gram-negative bacteria .
Metal Chelating Activity
The compound’s ability to act as a metal chelator suggests applications in detoxification research, where it could be used to bind and remove heavy metals from biological systems. This is particularly relevant in the study of heavy metal poisoning .
Drug Discovery
Given its diverse biological activities, EN300-26862995 could be used as a scaffold in drug discovery. Its structure could be modified to enhance its properties or to create derivatives with specific therapeutic activities .
Chemical Synthesis Intermediate
In the field of chemical synthesis, this compound could serve as an intermediate in the preparation of more complex molecules. Its reactivity with various chemical groups makes it a versatile starting point for synthetic chemists .
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on the biological activity of this compound, it’s not possible to provide a detailed analysis of its mechanism of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O.2ClH/c1-9-10(2)21-15(11(3)20-9)16(22)19-8-13-5-4-12(7-18)6-14(13)17;;/h4-6H,7-8,18H2,1-3H3,(H,19,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWPTNAOPBGQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)NCC2=C(C=C(C=C2)CN)F)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[3-[(3-fluorophenyl)methylsulfamoyl]phenyl]methyl]propanamide](/img/structure/B2973269.png)
![N-(4-acetylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2973271.png)



![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2973277.png)
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2973278.png)
![2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973282.png)


![Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2973286.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2973289.png)
![2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2973290.png)